![molecular formula C15H20N2O2S B6456042 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549052-23-3](/img/structure/B6456042.png)
2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a novel compound that has been developed in recent years as a potential therapeutic agent for a variety of diseases. It belongs to the class of azetidinones, which are a group of compounds that possess a unique five-membered ring structure. This compound has been studied for its potential medicinal properties, particularly for its ability to interact with certain proteins and enzymes in the body.
科学的研究の応用
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been studied for its potential medicinal applications. It has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
作用機序
The exact mechanism of action of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
実験室実験の利点と制限
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, meaning that it can be produced in large quantities. In addition, it is relatively stable, meaning that it can be stored for long periods of time without losing its potency. However, one of the major limitations is that it is not water soluble, meaning that it must be dissolved in an organic solvent before use.
将来の方向性
The potential applications of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one are still being explored. Future research could focus on developing more effective synthesis methods for this compound, as well as exploring its potential applications in other areas such as cancer therapy, neurological disorders, and autoimmune diseases. Additionally, further research could be conducted to investigate the compound’s mechanism of action in more detail, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system.
合成法
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is synthesized through a multi-step process involving several reactions. The first step involves the reaction of an amine with an aldehyde to form an imine. This imine is then reacted with a sulfonyl chloride to form a sulfonamide. The sulfonamide is then reacted with an alkyl halide to form an azetidinone. Finally, the azetidinone is subjected to a Wittig reaction to form the desired compound.
特性
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-3-1-2-4-14)17-9-13(10-17)19-12-5-7-16-8-6-12/h5-8,13-14H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSTTHKGUBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
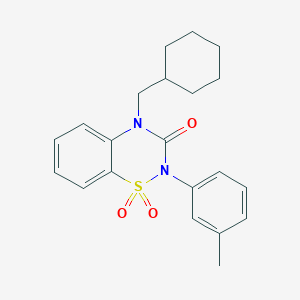

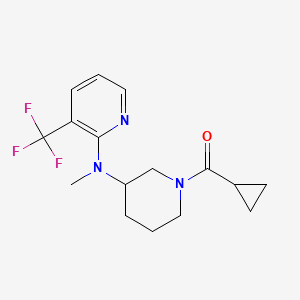
![ethyl 2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6455979.png)

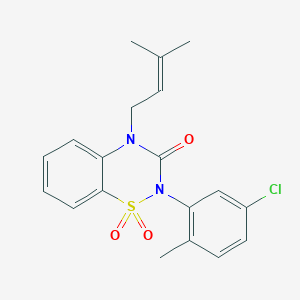
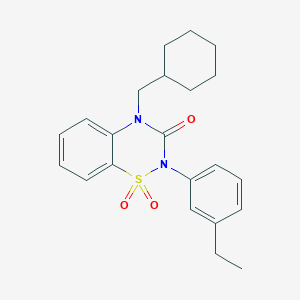
![5-[(2,5-dimethylphenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456020.png)
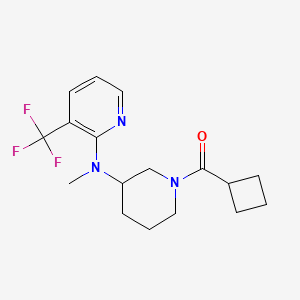
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6456025.png)
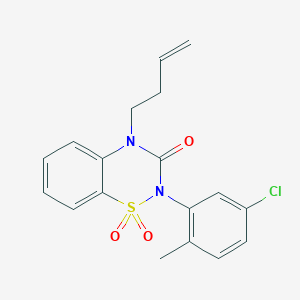
![1-[1-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-3-hydroxypropan-2-yl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456044.png)
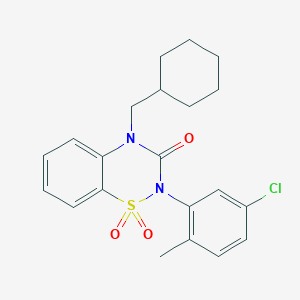
![2,2-dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one](/img/structure/B6456053.png)
